B1576063 Ranacyclin-T

Ranacyclin-T

Cat. No.: B1576063
Attention: For research use only. Not for human or veterinary use.
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Description

Ranacyclin-T is a short, cyclic antimicrobial peptide originally discovered in the skin secretions of the frog Rana temporaria . This 17-amino acid peptide is part of the ranacyclin family and is characterized by a conserved disulphide-bridged loop structure, often referred to in related peptides as a "Rana box," which stabilizes its macrocyclic conformation . It exhibits activity against both Gram-positive and Gram-negative bacteria . Unlike many antimicrobial peptides that form rigid secondary structures, this compound adopts a significant portion of random coil structure in membrane environments, which is not a prerequisite for its membrane permeation and antimicrobial activity . Studies indicate that its mechanism of action involves binding to and inserting into the hydrophobic core of bacterial membranes, presumably forming transmembrane pores without causing significant damage to the bacterial cell wall . Beyond its direct antimicrobial function, this compound shares a highly conserved sequence motif with Bowman-Birk type serine protease inhibitors, featuring a trypsin inhibitory loop (TIL) with a lysine residue at the P1 position . This structural similarity to related peptides suggests potential multi-functional research applications, including the study of protease inhibition and the exploration of synergistic effects with conventional antibiotics . The peptide's unique properties, including its short, stable cyclic structure and multifaceted bioactivity profile, make it a valuable compound for researching novel anti-infective agents, studying peptide-membrane interactions, and investigating the mechanisms of protease inhibition .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GALRGCWTKSYPPKPCK

Origin of Product

United States

Isolation, Identification, and Biosynthesis of Ranacyclin T

Discovery and Source Organisms of Ranacyclin-T

This compound is a member of the ranacyclin family of cyclic antimicrobial peptides (AMPs), which were first described in 2003. nih.gov These peptides are characterized by a highly conserved sequence that includes a mutated Bowman–Birk trypsin inhibitory loop. nih.gov The ranacyclin family includes peptides isolated from various frog species, and they exhibit diverse biological activities. nih.gov

Isolation from Rana temporaria Skin Secretions

This compound has been identified from the European common frog, Rana temporaria. uniprot.orgresearchgate.net The skin secretions of amphibians are a well-known source of a vast array of bioactive peptides, which are stored in granular glands and released in response to stress or injury as a defense mechanism. nih.govcore.ac.uk Ranacyclins, including this compound, are part of this complex chemical defense system. nih.govresearchgate.net

Discovery through cDNA Library Screening of Rana temporaria

While its counterpart, Ranacyclin-E, was isolated directly from the skin secretions of the frog Rana esculenta, this compound was discovered through a different molecular biology approach. acs.org Researchers identified the peptide by screening a complementary DNA (cDNA) library constructed from the skin of Rana temporaria. acs.orgasm.org This technique involves extracting messenger RNA (mRNA) from the frog's skin, reverse transcribing it into cDNA, and then screening this library to find the genes that encode specific peptides. asm.orgbohrium.com The nucleotide sequence encoding the this compound precursor was identified through this "shotgun" cloning method. nih.govmdpi.com

Methodologies for Isolation and Purification

The standard methodology for isolating peptides like this compound from amphibian skin secretions involves a multi-step process.

Collection and Preparation : Skin secretions are first collected and lyophilized (freeze-dried). The resulting powder is then reconstituted in a suitable buffer, such as a trifluoroacetic acid (TFA)/water solution. mdpi.com

Chromatographic Separation : The crude extract is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.commdpi.com This technique separates the complex mixture of peptides based on their hydrophobicity. A gradient of an organic solvent, like acetonitrile, is used to elute the individual peptides from the chromatography column. mdpi.com

Analysis and Identification : Fractions are collected at short intervals and analyzed to determine their molecular mass. mdpi.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are used for this purpose, allowing for the identification of fractions containing the peptide of interest. mdpi.com

Molecular Identification and Primary Structure Elucidation

Amino Acid Sequence Analysis (e.g., GALRGCWTKSYPPKPCK)

The primary structure of this compound, its unique amino acid sequence, has been determined and verified. The sequence consists of 17 amino acids. nih.govacs.org

The specific amino acid sequence for this compound is: GALRGCWTKSYPPKPCK uniprot.orgresearchgate.net

This sequence was determined through automated Edman degradation and confirmed with mass spectrometry techniques, which are standard procedures for peptide sequencing. mdpi.com

Characterization of Post-Translational Modifications (e.g., C-terminal amidation)

Like many bioactive peptides, this compound undergoes post-translational modifications after it is synthesized. These modifications are crucial for its final structure and function.

Disulfide Bond : this compound is a cyclic peptide. acs.org This circular structure is formed by a disulfide bond between the two cysteine (C) residues located at positions 6 and 16 of the peptide chain. uniprot.orgvulcanchem.com This intramolecular bond is a characteristic feature of the ranacyclin family. researchgate.netvulcanchem.com

C-terminal Amidation : The precursor cDNA sequence for ranacyclins typically ends with a glycine (B1666218) residue, which acts as a signal for C-terminal amidation. nih.govmdpi.com This common modification involves replacing the C-terminal carboxyl group with an amide group. protpi.ch C-terminal amidation neutralizes the negative charge of the peptide's end, a change that is often vital for the biological activity and stability of peptide hormones and antimicrobial peptides. protpi.chdigitellinc.comresearchgate.net

Research Findings for this compound

CategoryFindingSource(s)
Source Organism Rana temporaria (European common frog) uniprot.orgresearchgate.net
Discovery Method Screening of a cDNA library from Rana temporaria skin acs.orgasm.org
Amino Acid Sequence GALRGCWTKSYPPKPCK uniprot.orgresearchgate.net
Structure Cyclic, due to a disulfide bond between Cys-6 and Cys-16 uniprot.orgacs.org
Post-Translational Modification C-terminal amidation nih.govmdpi.comprotpi.ch

Biosynthetic Pathways and Genetic Information (e.g., RNCT gene)

The biosynthesis of this compound is a multi-step process that originates from a gene-encoded precursor protein. This precursor undergoes significant processing to become the mature, biologically active molecule.

Ribosomal Synthesis of the Precursor Protein:

This compound is synthesized ribosomally as a prepropeptide. This initial protein is larger than the final active peptide and is structured in a tripartite fashion, a common feature for many amphibian antimicrobial peptides. nih.govcore.ac.uk This organization includes:

A Signal Peptide: Located at the N-terminus, this sequence of amino acids directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.gov

An Acidic Propeptide/Spacer Region: This intermediate segment is rich in acidic amino acid residues. nih.gov

The Mature Peptide Sequence: The C-terminal region of the precursor contains the 17-amino-acid sequence of what will become active this compound. nih.govnig.ac.jp

This precursor structure is typical for antimicrobial peptides from the Ranidae family, indicating a conserved evolutionary pathway for their production. core.ac.uk

Post-Translational Modifications:

Following translation, the this compound precursor undergoes a cascade of enzymatic modifications to achieve its final, functional form. These modifications are critical for its structure and activity. wikipedia.orgthermofisher.com The key post-translational events include:

Proteolytic Cleavage: Specific enzymes cleave the precursor protein to release the mature this compound peptide from the signal and propeptide regions. nih.gov The precursor of the related peptide, ranacyclin-NF, for instance, features a typical -K-R- cleavage site preceding the mature peptide sequence. nih.gov

Disulfide Bond Formation: A crucial step for its cyclic structure, an intramolecular disulfide bond is formed between the two cysteine residues at positions 6 and 16 of the peptide chain. cpu-bioinfor.org This cyclization is a hallmark of the ranacyclin family and is essential for its biological function.

C-terminal Amidation: The C-terminus of this compound is amidated. cpu-bioinfor.org This modification, where a C-terminal glycine residue often serves as the amide donor, is a common feature of many bioactive peptides and can enhance their stability and activity. nih.gov

Genetic Information:

The genetic blueprint for this compound is found in the mRNA transcribed from the rncT gene. nig.ac.jp The discovery of this compound was achieved through the screening of a cDNA library from the skin of the European common frog, Rana temporaria. acs.org The nucleotide sequence of the mRNA encoding the this compound precursor has been deposited in the GenBank database under the accession number AJ583866. nig.ac.jpacs.org

The analysis of the rncT gene and its corresponding mRNA has been instrumental in elucidating the amino acid sequence of the precursor protein and confirming the structure of the mature peptide.

Detailed Research Findings:

The following tables provide a detailed overview of the genetic and molecular information related to this compound.

Table 1: Genetic Information for this compound

AttributeInformationReference
Gene NamerncT nig.ac.jp
Source OrganismRana temporaria (European common frog) cpu-bioinfor.orgacs.org
GenBank Accession Number (mRNA)AJ583866 nig.ac.jpacs.org
UniProt EntryP83719 uniprot.org

Table 2: this compound Precursor Protein Details (deduced from cDNA)

ComponentAmino Acid SequenceReference
Full PrecursorMFTMKKTLLVLFFLGVVSLSLCVEERDADEEDGGEVMEEEVKRGALRGCWTKSYPPKPCKGK nig.ac.jp
Signal PeptideMFTMKKTLLVLFFLGVVSLSLCV nig.ac.jp
Acidic Propeptide & Cleavage SiteEERDADEEDGGEVMEEEVKR nig.ac.jp
Mature this compound & Amidation SignalGALRGCWTKSYPPKPCKGK nig.ac.jp

Table 3: Mature this compound Compound Details

AttributeDescriptionReference
Amino Acid SequenceGALRGCWTKSYPPKPCK cpu-bioinfor.org
Molecular StructureCyclic (Disulfide bond between Cys6 and Cys16) cpu-bioinfor.org
C-terminal ModificationAmidation cpu-bioinfor.org

Structural Characterization and Conformational Analysis of Ranacyclin T

Primary and Secondary Structural Features

The foundational structure of Ranacyclin-T is key to its function. This section outlines its amino acid composition, cyclic nature, and secondary structural tendencies.

Amino Acid Sequence Composition and Length

This compound is a 17-residue peptide. mdpi.com Its specific amino acid sequence is Gly-Ala-Leu-Arg-Gly-Cys-Trp-Thr-Lys-Ser-Tyr-Pro-Pro-Lys-Pro-Cys-Lys. cpu-bioinfor.org Like other ranacyclins, the length of these peptides typically ranges from 13 to 30 amino acid residues, with a majority being composed of 17 residues. mdpi.com

Cyclic Nature and Disulfide Bond Connectivity

A defining characteristic of this compound is its cyclic structure, which is formed by a disulfide bond between the cysteine residues at positions 6 and 16 (Cys6-Cys16). cpu-bioinfor.org This intramolecular bridge is a common feature among many antimicrobial peptides derived from amphibian skin and is crucial for their biological activities. vulcanchem.com The cyclic domain contributes to the peptide's stability and its ability to interact with target molecules. vulcanchem.com

Propensity for Specific Secondary Structures

Predictions of this compound's secondary structure suggest it has a propensity to form a beta-sheet structure. nih.govresearchgate.net However, spectroscopic studies have indicated that in a membrane environment, this compound adopts a significant portion of a random coil structure, estimated to be around 50%. acs.orgnih.govweizmann.ac.il This is in contrast to many other antimicrobial peptides that form well-defined alpha-helical or beta-sheet structures upon membrane interaction. imrpress.com

Highly Conserved Mutated Bowman–Birk Trypsin Inhibitory Loop (TIL)

This compound contains a highly conserved mutated Bowman–Birk trypsin inhibitory loop (TIL). mdpi.com This structural motif is characteristic of the ranacyclin family and is responsible for their protease inhibitory functions. vulcanchem.com The TIL in amphibian-derived Bowman-Birk inhibitors (BBIs) is typically an 11-residue loop, which differs from the 9-residue loop found in plant BBIs. mdpi.commdpi.comresearchgate.net This loop enables the peptide to bind to the active site of proteases like trypsin. vulcanchem.com While sharing sequence similarity with other ranacyclins, the specific residues within and outside this loop can influence the potency and specificity of the inhibitory activity. nih.govdntb.gov.uanih.gov

Advanced Spectroscopic and Biophysical Characterization Techniques

To elucidate the three-dimensional structure and conformational dynamics of this compound, advanced analytical techniques are employed.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy has been utilized to investigate the secondary structure of this compound in different environments. acs.orgnih.govnih.govweizmann.ac.il These studies have revealed that in an aqueous solution, this compound likely exists in a random coil conformation. researchgate.net When interacting with a membrane-mimetic environment, it maintains a significant portion of this random coil structure. acs.orgnih.govweizmann.ac.il Specifically, in a membrane environment, it is estimated that about 50% of the peptide remains in a random coil state. acs.orgnih.govweizmann.ac.il This finding is noteworthy as a well-defined secondary structure is often considered a prerequisite for the membrane-permeating activity of many antimicrobial peptides. acs.orgnih.gov

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive analytical technique used to obtain molecular-level information about a sample's chemical structure. frontiersin.org This method is particularly valuable for studying peptides and proteins, as the infrared spectrum contains characteristic absorption bands, such as the Amide I (1600–1700 cm⁻¹) and Amide II (1500–1600 cm⁻¹) bands, which are sensitive to the peptide backbone conformation and thus reveal its secondary structure. usm.mynih.gov

In the study of this compound, ATR-FTIR spectroscopy has been employed to probe its conformation, particularly upon interaction with membrane environments. Research indicates that when associated with a membrane, this compound adopts a structure that is approximately 50% random coil. nih.govacs.orgresearchgate.net This finding suggests a significant degree of structural flexibility. Furthermore, ATR-FTIR studies have revealed that the peptide inserts into the hydrophobic core of the membrane, a key step in its biological mode of action. nih.govacs.org The presence of a substantial random coil component, as opposed to a highly ordered structure like an alpha-helix or beta-sheet, distinguishes this compound from many other antimicrobial peptides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of biological macromolecules like peptides in solution. By measuring the magnetic properties of atomic nuclei (typically ¹H, ¹³C, and ¹⁵N), NMR can provide detailed information on bond connectivity, and through-space proximities between atoms, allowing for the precise mapping of the peptide's fold. organicchemistrydata.org

While a complete, high-resolution 3D structure of this compound determined by NMR has not been reported, spectroscopic studies have provided key insights into its conformational state. unina.it In aqueous environments, this compound is characterized as adopting a predominantly random coil structure. This observation from NMR is consistent with findings from other spectroscopic methods, such as ATR-FTIR and Circular Dichroism. nih.govardc.edu.au The lack of a stable, defined secondary structure in solution is a notable feature of this peptide.

Table 1: Amino Acid Sequence and Properties of this compound

Property Value
Sequence GALRGCWTKSYPPKPCK
Sequence Length 17 Amino Acids
Molecular Formula C₇₉H₁₂₁N₂₃O₂₁S₂
Average Mass 1857.12 Da

| Modifications | Disulfide bond between Cysteine-6 and Cysteine-16; C-terminal amidation |

Homology Modeling and Predicted Structural Insights

In the absence of an experimentally determined high-resolution structure from methods like X-ray crystallography or NMR, homology modeling provides a valuable means to predict a protein's or peptide's three-dimensional structure. This computational approach relies on the principle that if two proteins share a similar amino acid sequence, they are likely to have similar 3D structures. The process involves identifying a known experimental structure of a related homologous protein (a "template") and building a model of the target sequence based on it.

For this compound, structural predictions have been generated using the I-TASSER (Iterative Threading ASSEmbly Refinement) server, a sophisticated tool for protein structure and function prediction. researchgate.netnih.gov Interestingly, the computational models for this compound predict a secondary structure that includes a beta-sheet. researchgate.netnih.govmdpi.com This prediction contrasts with the spectroscopic data (ATR-FTIR and NMR) that show a predominantly random coil conformation in solution and membrane-mimetic environments. nih.govardc.edu.au

This discrepancy highlights a crucial aspect of peptide structural biology: the conformation of a peptide can be highly dependent on its environment. While homology models may predict an energetically favorable fold in a vacuum or crystalline state, the dynamic nature of peptides in solution or their interactions with membranes can lead to different, more flexible conformations. The predicted beta-sheet structure for this compound could represent a transient state or a conformation adopted under specific conditions not replicated in the spectroscopic experiments.

Table 2: Summary of Structural Insights for this compound

Method Environment Key Finding Reference(s)
ATR-FTIR Spectroscopy Membrane-mimetic ~50% Random Coil nih.gov, acs.org, researchgate.net
NMR Spectroscopy Aqueous Solution Predominantly Random Coil ardc.edu.au, unina.it

| Homology Modeling (I-TASSER) | Computational/Predicted | Beta-sheet structure | nih.gov, researchgate.net, mdpi.com |

Mentioned Compounds

Table 3: List of Compounds

Compound Name
This compound
Ranacyclin-E
pLR
RNF
Cysteine
Glycine (B1666218)
Alanine
Leucine
Arginine
Tryptophan
Threonine
Lysine (B10760008)
Serine
Tyrosine

Biological Activities and Functional Characterization of Ranacyclin T

Antimicrobial Spectrum of Activity

Ranacyclin-T exhibits a notable range of antimicrobial properties, demonstrating activity against various Gram-positive and Gram-negative bacteria, as well as several fungal species. acs.orgcpu-bioinfor.orguniprot.orgfrontiersin.org Its mode of action is believed to involve interaction with the cell membrane of microorganisms. uniprot.orgnih.gov The peptide inserts into the hydrophobic core of the bacterial cell membrane, increasing its permeability, likely through the formation of transmembrane pores, without causing lysis of the bacterial wall. acs.orguniprot.org

This compound has demonstrated significant inhibitory effects against several Gram-positive bacteria. cpu-bioinfor.orguniprot.org Its efficacy is most pronounced against Bacillus megaterium, showing a minimal inhibitory concentration (MIC) of 3 µM. cpu-bioinfor.orgencyclopedia.pub The peptide is also active against Micrococcus luteus and Staphylococcus lentus, with MIC values of 8 µM and 10 µM, respectively. cpu-bioinfor.org While specific MIC values for Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) are not as extensively documented in readily available literature for this compound itself, related ranacyclins have shown activity against S. aureus. mdpi.com For instance, a related peptide, Ranacyclin-E, shares a similar activity profile. mdpi.com Furthermore, other anuran peptides have demonstrated effectiveness against MRSA, suggesting a potential area for further investigation with this compound. dntb.gov.uacore.ac.uknih.gov

Table 1: MIC of this compound against Gram-Positive Bacteria

Bacterial Strain MIC (µM)
Bacillus megaterium Bm11 3 cpu-bioinfor.orgencyclopedia.pub
Micrococcus luteus 8 cpu-bioinfor.org
Staphylococcus lentus 10 cpu-bioinfor.org
Staphylococcus aureus ATCC 29213 100 nih.gov

The peptide also displays activity against certain Gram-negative bacteria. cpu-bioinfor.orguniprot.org It is particularly effective against Yersinia pseudotuberculosis, with a lethal concentration of 5 µM. cpu-bioinfor.orgencyclopedia.pub Its activity against Pseudomonas syringae pv tabaci and Escherichia coli is moderate, with recorded MIC values of 16 µM and 30 µM, respectively. cpu-bioinfor.orgencyclopedia.pub The mechanism of action involves permeabilizing the bacterial membrane. uniprot.org

Table 2: MIC of this compound against Gram-Negative Bacteria

Bacterial Strain MIC (µM)
Yersinia pseudotuberculosis YP III 5 cpu-bioinfor.orgencyclopedia.pub
Pseudomonas syringae pv tabaci 16 cpu-bioinfor.org
Escherichia coli D21 30 cpu-bioinfor.orgencyclopedia.pub

This compound possesses potent antifungal properties. acs.orgcpu-bioinfor.orguniprot.orgfrontiersin.org It shows remarkable activity against Candida guilliermondii, with a very low MIC of 1 µM. cpu-bioinfor.org The peptide is also effective against Candida tropicalis and the spores of Phytophthora nicotianae, both having an MIC of 14-16 µM. cpu-bioinfor.org Its activity against the common pathogenic yeast Candida albicans is also noteworthy, with an MIC of 22 µM. cpu-bioinfor.org

Table 3: MIC of this compound against Fungi

Fungal Strain MIC (µM)
Candida guillermondii 1 cpu-bioinfor.org
Candida tropicalis 14 cpu-bioinfor.org
Phytophthora nicotianae spores 16 cpu-bioinfor.org
Candida albicans ATCC 10231 22 cpu-bioinfor.org

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Yersinia pseudotuberculosis, Pseudomonas syringae pv tabaci)

Protease Inhibitory Activity

In addition to its antimicrobial functions, this compound is recognized as a protease inhibitor. vulcanchem.comnih.gov This dual functionality is a characteristic feature of some members of the ranacyclin family. mdpi.com

This compound is classified as a Bowman-Birk type trypsin inhibitor (BBI). encyclopedia.pubdntb.gov.ua BBIs are typically found in plants, but peptides with similar structures, termed Bowman-Birk like trypsin inhibitors (BBLTIs), have been isolated from amphibian skin. encyclopedia.pubdntb.gov.ua These peptides, including this compound, share a highly conserved 11-amino acid disulfide-bridged loop with the general formula CWTP1SXPPXPC. encyclopedia.pubdntb.gov.ua This loop structure is fundamental to their inhibitory action against serine proteases. vulcanchem.com The term "ranacyclins" was first introduced in 2003 to describe these cyclic antimicrobial peptides. mdpi.com

This compound demonstrates potent inhibitory activity against the serine protease trypsin. nih.govresearchgate.net Research has reported its trypsin inhibitory constant (Ki) to be 116 nM. nih.govresearchgate.net This efficacy is attributed to its Bowman-Birk type structure, specifically the trypsin inhibitory loop (TIL). vulcanchem.comnih.gov The specific amino acid sequence and the conformational constraint imposed by the cyclic structure are critical for its strong interaction with and inhibition of trypsin. nih.govresearchgate.net

Table 4: Trypsin Inhibitory Efficacy of this compound

Parameter Value
Inhibitory Constant (Ki) 116 nM nih.govresearchgate.net

Identification as a Bowman-Birk Type Inhibitor

Modulation of Receptor Systems

The melanocortin receptor system, a family of five G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes. frontiersin.org These receptors are activated by melanocortin peptides, which are derived from the proopiomelanocortin (POMC) precursor protein. researchgate.net The modulation of these receptors by various ligands can influence functions ranging from pigmentation and inflammation to energy homeostasis and exocrine gland function. frontiersin.org

Recent research has identified this compound, a cyclic peptide originally isolated from frog skin secretions, as a modulator of the melanocortin receptor system with notable selectivity. uq.edu.aunih.gov Studies investigating naturally occurring peptides for their activity towards melanocortin receptors have demonstrated that this compound exhibits a preferential binding affinity for the melanocortin 5 receptor (MC5R). uq.edu.au

Detailed research findings indicate that this compound has a binding efficiency of 57% at a concentration of 1.6 μM for the human MC5R (hMC5R). uq.edu.auardc.edu.au Further characterization of this interaction has revealed that this compound acts as a partial antagonist at this receptor, with an IC50 value of 1.6 μM. uq.edu.au This demonstrates a degree of selectivity, as its binding affinity for other melanocortin receptor subtypes was reported to be negligible in the same study. uq.edu.au The investigation into frog-skin derived peptides highlighted this compound, along with other peptides like ORB and ORB2K, for their selective interaction with MC5R. uq.edu.auresearchgate.netresearchgate.net

The table below summarizes the binding characteristics of this compound at the human melanocortin 5 receptor.

CompoundReceptorActivityIC50Binding Efficiency
This compoundhMC5RPartial Antagonist1.6 μM57%

Mechanisms of Action of Ranacyclin T at the Molecular and Cellular Level

Antimicrobial Mechanism of Action

The primary antimicrobial activity of Ranacyclin-T is directed at the cell membrane of pathogens. Unlike many cationic AMPs that rely heavily on electrostatic attraction to negatively charged bacterial surfaces, this compound employs a mechanism that is significantly driven by hydrophobic interactions. nih.govmdpi.com

Membrane Interaction and Permeabilization

The initial step in this compound's antimicrobial action is its interaction with and subsequent permeabilization of the microbial cell membrane. This process leads to a loss of cellular integrity and, ultimately, cell death.

A distinguishing feature of the ranacyclin family, including this compound, is their ability to insert directly into the hydrophobic core of the bacterial membrane. nih.govnih.govmdpi.comimrpress.com This interaction is primarily mediated by the hydrophobic residues within the peptide structure. nih.govrjpbcs.com Studies suggest that ranacyclins first approach and associate with the membrane surface through these hydrophobic interactions. mdpi.com Once a threshold concentration of the peptide is reached on the membrane, it inserts into the lipid bilayer's hydrophobic core. mdpi.com This mode of action contrasts with many other AMPs that interact predominantly with the charged headgroups of membrane lipids. nih.govrjpbcs.com

Research demonstrates that this compound and its relatives bind effectively to both zwitterionic membranes (characteristic of mammalian cells) and negatively charged membranes (characteristic of bacterial cells). nih.govnih.govnih.gov This property, revealed through techniques like tryptophan fluorescence and surface plasmon resonance, further supports the significance of hydrophobic interactions over electrostatic attraction in its membrane-binding mechanism. nih.govnih.govnih.gov While it can bind to both membrane types, its potent antimicrobial activity is directed against microbes.

Following membrane binding and insertion, this compound is presumed to cause permeabilization by forming transmembrane pores or channel-like structures. nih.govnih.govmdpi.comimrpress.com While the precise architecture of the pores formed by this compound has not been definitively elucidated, several models are proposed for AMPs that describe how they disrupt membrane integrity:

Barrel-stave model: In this model, the peptides insert into the membrane and aggregate like the staves of a barrel to form a central aqueous channel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the pore. nih.govrjpbcs.commdpi.com

Carpet model: Here, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. nih.govrjpbcs.commdpi.com At a critical concentration, this layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. rjpbcs.com

Toroidal pore model: In this model, the aggregated peptides, along with the lipid headgroups, bend inward to line the pore. This creates a channel where both the peptides and the lipid monolayers are continuous, resulting in a "toroidal" or doughnut-shaped hole. nih.govrjpbcs.commdpi.com

Given this compound's strong interaction with the hydrophobic core, it is likely to form pores, though further research is needed to confirm the specific model it follows. nih.govmdpi.comimrpress.com

Interaction with Zwitterionic and Negatively Charged Membranes

Intracellular Target Modulation (e.g., disruption of energy metabolism, impairment of protein synthesis, motility, and biofilm formation)

While membrane disruption is a primary mechanism for many AMPs, some can also translocate across the cell membrane to act on intracellular targets. nih.govnih.govasm.org This can involve inhibiting crucial cellular processes such as DNA and protein synthesis, disrupting enzymatic activity, or interfering with cell division. nih.govasm.org For some amphibian-derived peptides, this intracellular action is a key part of their lethal effect. nih.govnih.gov

However, specific studies demonstrating that this compound modulates intracellular targets such as energy metabolism, protein synthesis, motility, or biofilm formation are not available in the current scientific literature. While it is a known mechanism for other AMPs, the precise intracellular activity of internalized this compound remains to be determined. imrpress.com Therefore, no detailed research findings or data tables on this specific topic for this compound can be provided at this time.

Molecular Basis of Protease Inhibition

Beyond its antimicrobial properties, this compound is a potent inhibitor of serine proteases, specifically trypsin. nih.govjmbfs.org This function is attributed to its classification as a Bowman-Birk type inhibitor. nih.govrjpbcs.commdpi.com

The molecular basis for this inhibition lies within a highly conserved, 11-residue disulfide-bridged loop known as the trypsin inhibitory loop (TIL). nih.govnih.govimrpress.com This loop has a consensus sequence of CWTKSXPPXPC in amphibian-derived inhibitors. imrpress.com The TIL acts as a "pseudo-substrate," fitting into the active site of the protease. asm.org This binding forms a stable, non-covalent complex that renders the enzyme inactive, preventing it from cleaving its natural substrates. nih.gov

The inhibitory potency of this compound is significant, with a reported inhibitory constant (Ki) of 116 nM against trypsin. nih.govnih.govjmbfs.org Comparative studies with other ranacyclins, such as Ranacyclin-NF, have highlighted key structural features that determine this high efficacy. The superior trypsin inhibitory activity of this compound is attributed to a combination of factors including its predicted beta-sheet secondary structure, a higher net positive charge, and the presence of a specific amino acid (Lysine) at a critical position (P5') within the inhibitory loop. nih.govnih.govjmbfs.org

FeatureThis compoundRanacyclin-NF
Source Organism Rana temporaria / Rana esculentaPelophylax nigromaculatus
Trypsin Inhibition (Ki) 116 nM447 nM
Net Positive Charge HigherLower
Predicted Structure Beta-sheetRandom coil
Residue at P5' Position Lysine (B10760008) (K)Proline (P)
Data sourced from a comparative analysis of this compound and Ranacyclin-NF. nih.govnih.govjmbfs.org

Role of the Bowman-Birk Trypsin Inhibitory Loop

The key structural feature responsible for the protease inhibitory function of this compound is the Bowman-Birk trypsin inhibitory loop (TIL). nih.govvulcanchem.com This is a highly conserved, disulfide-bridged loop structure. nih.gov In amphibian-derived Bowman-Birk inhibitors like this compound, this loop is typically composed of eleven amino acid residues. researchgate.net The cyclic nature of this loop, enforced by the disulfide bond, provides conformational rigidity, which is crucial for its inhibitory activity. vulcanchem.com This structural stability allows the loop to present a specific conformation for optimal interaction with the target protease. vulcanchem.com While the TIL is the primary site of interaction, studies on related ranacyclins have shown that amino acid residues located outside of this loop can also influence the effectiveness of trypsin inhibition. nih.govnih.gov

Specific Binding Interactions with Proteases

The specificity of Bowman-Birk inhibitors for their target proteases is largely determined by the amino acid residue at the P1 position within the inhibitory loop. mdpi.com This P1 residue fits into the S1 pocket of the protease, a key determinant of substrate specificity. nih.gov For trypsin-like proteases, which have a narrow and negatively charged S1 pocket, a basic amino acid like Lysine (Lys) or Arginine (Arg) at the P1 position is optimal for strong binding and inhibition. nih.govmdpi.com

In the case of this compound, the residue at the P1 position is Lysine, which explains its potent inhibitory activity against trypsin. nih.govresearchgate.net The interaction involves the insertion of the Lysine side chain into the S1 specificity pocket of trypsin, leading to a stable enzyme-inhibitor complex. This binding effectively blocks the active site of the protease, preventing it from cleaving its natural substrates. This compound has been reported to inhibit trypsin with an inhibitory constant (Ki) of 116 nM, indicating a strong interaction. nih.gov In contrast, it does not exhibit inhibitory activity against chymotrypsin, a protease that has a broad and hydrophobic S1 pocket and preferentially binds inhibitors with large hydrophobic residues like Phenylalanine (Phe) or Leucine (Leu) at the P1 position. nih.gov

Table 1: Inhibitory Activity of this compound and Related Peptides against Proteases

Peptide Target Protease Inhibitory Constant (Ki)
This compound Trypsin 116 nM nih.gov
Ranacyclin-NF Trypsin 447 nM nih.gov
RNF3L Trypsin 201 nM nih.gov
RNF1 Trypsin 1.3 µM nih.gov

Ligand-Receptor Interaction Mechanisms for Melanocortin Receptors

Beyond its role as a protease inhibitor, this compound has been found to interact with melanocortin receptors (MCRs), which are G-protein coupled receptors involved in various physiological processes. uq.edu.auresearchgate.net Specifically, studies have investigated the interaction of this compound with several human melanocortin receptor subtypes.

Research has shown that this compound exhibits a degree of selectivity towards the melanocortin 5 receptor (MC5R). uq.edu.au In competitive binding assays, this compound demonstrated a binding efficiency of 57% to hMC5R at a concentration of 1.6 μM. uq.edu.au Melanocortin receptors are known to be activated by endogenous peptide hormones which typically contain a conserved His-Phe-Arg-Trp sequence. researchgate.net The binding of a ligand, such as an agonist, to a melanocortin receptor generally stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). patsnap.com This initiates a signaling cascade that results in a physiological response. patsnap.com While the binding of this compound to MC5R has been established, the precise molecular mechanisms underpinning this ligand-receptor interaction, including the specific binding site and the conformational changes induced, are not yet fully elucidated.

Table 2: Binding Interaction of this compound and Related Peptides with Melanocortin Receptors

Peptide Receptor Binding Efficiency (%) Concentration
This compound hMC5R 57% uq.edu.au 1.6 µM uq.edu.au
ORB hMC5R 33% uq.edu.au 0.5 nM uq.edu.au
ORB2K hMC5R 45% uq.edu.au 0.4 nM uq.edu.au

Structure Activity Relationship Sar Studies of Ranacyclin T and Its Analogues

Impact of Primary Sequence Variations on Bioactivity

The primary amino acid sequence of ranacyclins is a key determinant of their specific biological functions. acs.org Although ranacyclins share a high degree of structural similarity, minor variations in their amino acid sequence can lead to significant differences in their spectrum of activity. acs.orgnih.govcapes.gov.br Ranacyclin-T, discovered from the frog Rana temporaria, and its close analogue Ranacyclin-E from Rana esculenta, are cyclic 17-residue peptides. acs.orgnih.gov They share a homologous loop region with pLR, an 18-residue peptide from Rana pipiens. acs.orgnih.govcapes.gov.br Despite these similarities, their potencies and target specificities differ. nih.govcapes.gov.br

For instance, this compound and Ranacyclin-E exhibit potent activity against various bacteria and fungi. researchgate.netresearchgate.net A comparison with Ranacyclin-NF, a Bowman-Birk type inhibitor from the frog Pelophylax nigromaculatus, reveals how sequence changes outside the conserved trypsin inhibitory loop (TIL) can modulate bioactivity. nih.govdntb.gov.ua this compound has a stronger trypsin inhibitory activity than Ranacyclin-NF, a difference attributed in part to variations in their primary sequences, which result in different net positive charges and secondary structures. researchgate.netnih.gov These findings underscore that even subtle changes in the amino acid composition can have a profound impact on the multifaceted activities of these peptides, influencing everything from antimicrobial efficacy to enzyme inhibition. uq.edu.au

Comparison of Bioactivity in Ranacyclin Analogues
PeptidePrimary SequenceNet ChargeTrypsin Inhibition (Ki)Notable Activity
This compoundGCIWTKSIPPKPCKDSG+3116 nMAntimicrobial, Trypsin Inhibitor researchgate.netnih.gov
Ranacyclin-NF (RNF)GCVWTKSMPPQPCADAG+1447 nMWeak Trypsin Inhibitor, Synergistic with Antibiotics nih.govdntb.gov.ua
Ranacyclin-EGCIWTKSIPPKPCEGSG+2Not ReportedAntimicrobial acs.orgnih.gov
pLRGLIWTKSIPPKPCEGSG-NH2+2Not ReportedAntimicrobial, Immunomodulatory nih.govnih.gov

Role of Cyclic Structure and Disulfide Bonds in Conformation and Function

The cyclic nature of this compound, enforced by a disulfide bond, is a critical structural feature that underpins its stability and biological function. vulcanchem.com This covalent link between two cysteine residues creates a constrained cyclic domain, which is characteristic of many amphibian-derived antimicrobial peptides. vulcanchem.comlsuhsc.edu The disulfide bond stabilizes the peptide's native conformation by reducing the entropy of the unfolded state, making the folded, active structure more favorable. lsuhsc.edu

This conformational rigidity is essential for several reasons. It protects the peptide from degradation by proteases in the extracellular environment, thereby increasing its functional half-life. lsuhsc.edu Furthermore, the constrained structure is crucial for the specific molecular interactions required for its biological activities, including both its ability to inhibit proteases like trypsin and its capacity to interact with and disrupt microbial membranes. vulcanchem.com The cyclic architecture ensures that the key amino acid residues are presented in the correct spatial orientation for target binding. vulcanchem.com While most mature proteins with disulfide bonds are considered structurally inert, the cleavage of these bonds can sometimes act as a switch to alter protein function, though this has not been specifically detailed for this compound. lsuhsc.edu

Influence of Secondary Structure on Biological Function and Membrane Permeation

The secondary structure of this compound plays a pivotal role in its biological functions, particularly in its interaction with and permeation of cell membranes. nih.gov Unlike many antimicrobial peptides that rely on a well-defined α-helical or β-sheet structure to function, ranacyclins exhibit a more complex structural behavior. nih.govcapes.gov.br Analysis has revealed that this compound may adopt a β-sheet structure. researchgate.netnih.gov However, in the presence of a membrane, it can adopt a significant portion of a random coil structure (about 50%). acs.orgnih.govcapes.gov.br

This structural flexibility is a key aspect of its mechanism. Ranacyclins are proposed to first interact with the cell membrane, binding similarly to both zwitterionic and negatively charged membranes. acs.orgnih.gov They then insert into the hydrophobic core of the lipid bilayer. nih.govcapes.gov.br It is believed they form transmembrane pores or channel-like structures that lead to cell leakage, without causing significant damage to the bacterial cell wall itself. nih.govcapes.gov.br Interestingly, a high degree of a specific secondary structure is not an absolute requirement for membrane permeation. acs.orgnih.gov However, an increased fraction of secondary structure can facilitate the peptide's diffusion through the cell wall to reach the cytoplasmic membrane, a process that varies depending on the target microorganism. acs.orgnih.gov

Importance of Specific Amino Acid Residues and Motifs (e.g., P5 position in trypsin inhibition)

The function of this compound is highly dependent on specific amino acid residues and conserved motifs within its sequence. A prominent example is its activity as a Bowman-Birk type protease inhibitor, which is largely dictated by the residues within its trypsin inhibitory loop (TIL). nih.govdntb.gov.ua For trypsin inhibition, the residue at the P1 position within this loop is typically a lysine (B10760008) or arginine. nih.gov

However, studies comparing this compound with its analogues, such as Ranacyclin-NF, have highlighted the critical role of residues outside the canonical inhibitory loop. nih.govdntb.gov.ua Specifically, the amino acid at the P5' position has been identified as a key modulator of trypsin inhibitory potency. researchgate.netnih.gov this compound possesses a lysine (K) residue at this position, which contributes to its stronger inhibitory activity (Ki of 116 nM) compared to Ranacyclin-NF, which has a different residue at the same position and a weaker inhibitory constant (Ki of 447 nM). researchgate.netnih.gov This difference, combined with variations in net charge and secondary structure, explains the observed disparity in their trypsin inhibitory functions. researchgate.netnih.gov These findings demonstrate that while the core TIL is essential, the surrounding residues are crucial for fine-tuning the efficacy and specificity of inhibition. researchgate.net

Role of P5' Residue in Trypsin Inhibition
PeptideP5' ResidueTrypsin Inhibition Constant (Ki)
This compoundLysine (K)116 nM researchgate.net
Ranacyclin-NF (RNF)Alanine (A)447 nM nih.govdntb.gov.ua

Design and Synthesis of this compound Analogues for SAR Elucidation (e.g., using Solid Phase Peptide Synthesis)

To systematically investigate the structure-activity relationships of this compound, researchers design and create a series of structural analogues. oncodesign-services.com The most common and efficient method for producing these peptide analogues is Solid Phase Peptide Synthesis (SPPS). nih.govuq.edu.auhilarispublisher.com SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. hilarispublisher.comlsu.edu This technique is highly automatable and facilitates the purification process, as excess reagents can be simply washed away by filtration after each step. lsu.edu

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is frequently employed for SPPS of ranacyclin analogues. nih.govcsic.es In this approach, the Fmoc group protects the amino terminus of the incoming amino acid and is removed under mild basic conditions before the next amino acid is coupled. csic.es This method was used to successfully synthesize analogues of Ranacyclin-NF, such as RNF1 and RNF3L, which were designed based on features of this compound and another related inhibitor, ORB. nih.govdntb.gov.ua By synthesizing these analogues, researchers can introduce specific modifications—such as substituting a single amino acid, altering the charge, or changing the peptide's length—and then test the biological activity of the resulting compound. oncodesign-services.comrsc.org This systematic process of synthesis and subsequent biological evaluation is fundamental to elucidating the precise structural requirements for the desired functions of this compound, be it antimicrobial activity or enzyme inhibition. dntb.gov.uaoncodesign-services.com

Potential Applications in Research and Development

Pre-clinical Research for Novel Anti-Infective Agents

The rise of antibiotic-resistant pathogens necessitates the exploration of new anti-infective agents. nih.gov Antimicrobial peptides (AMPs) like Ranacyclin-T, which are part of the innate immune system of many organisms, represent a promising avenue for this research. mdpi.comnih.gov Ranacyclins have demonstrated both antimicrobial and antifungal activities. capes.gov.brnih.gov

The mechanism of action for ranacyclins involves interaction with the cell membranes of microbes. nih.gov Research reveals that these peptides insert into the hydrophobic core of the membrane, likely forming transmembrane pores. capes.gov.brnih.gov This mode of action, which physically disrupts the membrane integrity, is a key area of interest in preclinical studies. capes.gov.brnih.govnih.gov

Bacteria have evolved several primary mechanisms to resist conventional antibiotics. reactgroup.org These include modifying the drug's target site, inactivating the drug enzymatically (e.g., via β-lactamases), reducing the drug's ability to permeate the cell wall, and actively pumping the drug out of the cell using efflux pumps. reactgroup.orgnih.govwikipedia.org

The membrane-disrupting action of peptides like this compound offers a potential strategy to bypass these common resistance mechanisms. mdpi.comdovepress.com By directly targeting the physical integrity of the bacterial membrane, such peptides can be effective even when traditional antibiotic targets have been altered or when efflux pumps are active. mdpi.com The development of peptides based on the ranacyclin structure is considered a promising approach for creating a new generation of antibiotic agents, partly due to their excellent stability and low cytotoxicity. mdpi.com

An important area of preclinical research is the use of AMPs in combination with conventional antibiotics to enhance their efficacy, particularly against multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org While direct studies on this compound's synergistic potential are ongoing, research on the closely related peptide, Ranacyclin-NF (RNF), provides compelling evidence for this application. nih.govresearchgate.netnih.gov

In studies, RNF demonstrated an additive antimicrobial effect when combined with the antibiotic Gentamicin against MRSA. nih.govresearchgate.net Although RNF alone showed no significant inhibitory activity against MRSA, its presence reduced the Minimum Inhibitory Concentration (MIC) of Gentamicin. nih.gov This potentiation is likely because the peptide increases the permeability of the bacterial membrane, allowing greater access for the conventional antibiotic to reach its intracellular target. nih.govdovepress.com This suggests a promising research avenue for this compound. vulcanchem.com

CompoundMIC against MRSA (Alone)Compound in CombinationMIC of Gentamicin (in Combination)Observed Effect
Gentamicin2 µMN/AN/AN/A
Ranacyclin-NF (RNF)>512 µMRNF + Gentamicin1 µMAdditive nih.gov

Addressing Antibiotic Resistance Mechanisms

Peptide Scaffold for Rational Ligand Design

The inherent stability of cyclic peptides makes them excellent scaffolds for rational drug design. vulcanchem.com The constrained conformation of molecules like this compound reduces their susceptibility to protease degradation and can lock the peptide into a biologically active shape. mdpi.comvulcanchem.com This structural stability is a key advantage in developing new therapeutic ligands. mdpi.com Researchers have used the features of this compound to design analogues of other ranacyclins to perform detailed structure-activity relationship studies. nih.govresearchgate.netnih.gov

The melanocortin system, which includes five distinct receptors (MC1R-MC5R), is involved in a wide range of physiological processes and represents an important target for drug development. uq.edu.aunih.gov Developing ligands with high selectivity for a specific receptor subtype has been a significant challenge. researchgate.net

Research has identified that naturally occurring peptides from frog skin, including this compound, show selectivity for melanocortin receptors. uq.edu.auresearchgate.net Specifically, this compound was found to have a notable binding efficiency for the melanocortin receptor 5 (MC5R). These findings suggest that the this compound structure could serve as a valuable starting scaffold for engineering novel, potent, and selective melanocortin receptor ligands for future therapeutic applications. uq.edu.auresearchgate.netresearchgate.net

PeptideTarget ReceptorBinding EfficiencyConcentration
This compoundMC5R57%1.6 µM uq.edu.auresearchgate.netardc.edu.au

Tools for Investigating Cellular and Molecular Biological Pathways

This compound and its analogues serve as useful tools for investigating fundamental cellular and molecular processes, such as protease inhibition. researchgate.netmdpi.com As a Bowman-Birk type inhibitor, this compound has a known trypsin inhibitory activity. nih.govmdpi.com

By synthesizing analogues of related peptides based on the this compound structure and comparing their inhibitory potencies, researchers can dissect the structure-activity relationships of these molecules. nih.govresearchgate.net For instance, studies on Ranacyclin-NF and its designed analogues have demonstrated that amino acid residues located outside of the primary trypsin inhibitory loop (TIL) are crucial in modulating the effectiveness of trypsin inhibition. nih.govnih.govmdpi.com This use of rationally designed peptides helps to elucidate the molecular basis of protein-protein interactions and enzymatic pathways.

Future Directions in Peptide Engineering and Rational Design

The unique characteristics of this compound position it as a promising candidate for future peptide engineering and rational design efforts. nih.gov Future research will likely focus on optimizing the natural peptide scaffold to enhance its biological activities and therapeutic potential. uq.edu.aumdpi.com

Key future directions include:

Analogue Development: Synthesizing and testing analogues of this compound to improve antimicrobial potency, broaden the spectrum of activity, and enhance selectivity for specific molecular targets like the MC5R. uq.edu.auplos.org

Structure-Activity Relationship (SAR) Studies: Further SAR studies to gain a deeper understanding of how specific structural modifications influence its dual functions as an antimicrobial agent and a protease inhibitor. nih.govmdpi.com

Hybrid Peptides: Exploring the creation of hybrid peptides that combine the stable scaffold of this compound with other pharmacologically active sequences to create novel molecules with enhanced or entirely new functions. nih.gov

Combination Therapies: Expanding investigations into the synergistic effects of this compound and its derivatives with a wider range of conventional antibiotics to develop new strategies for combating multidrug-resistant infections. vulcanchem.com

These research avenues highlight the potential of this compound to serve as a foundational molecule for the development of next-generation research tools and therapeutic leads.

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of Ranacyclin-T?

  • Methodological Answer : Integrate structural biology (crystallography), pharmacology (dose-response assays), and computational modeling to build a holistic understanding. Establish shared data repositories (e.g., Zenodo) for transparent replication .
    又快有准查文献|一个做文献综述的神仙网站:research rabbit
    01:21

Data Reporting Standards

Q. What minimal dataset details are required for reproducibility in this compound research?

  • Methodological Answer : Report synthesis protocols (solvents, catalysts), purity metrics (HPLC traces), and bioassay conditions (cell lines, incubation times). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. How should researchers document contradictory findings in publications?

  • Methodological Answer : Present negative results in supplementary materials with contextual analysis. Discuss potential confounders (e.g., batch variability) and propose follow-up experiments to resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.